H-D-Glu(pNA)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

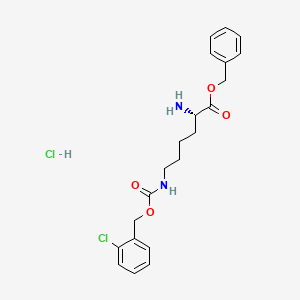

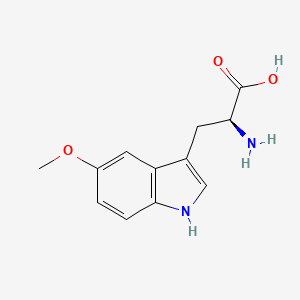

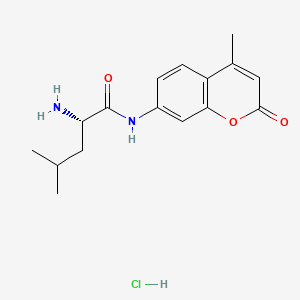

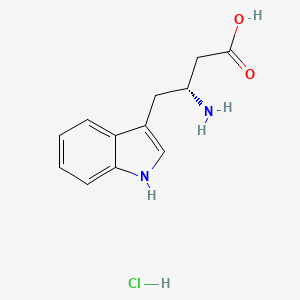

H-D-Glu(pNA)-OH, also known as N-carbobenzyloxy-D-glutamyl-p-nitroanilide, is a synthetic peptide substrate that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has a high degree of purity. H-D-Glu(pNA)-OH has been used in various biochemical and physiological studies, and its mechanism of action has been extensively investigated. We will also list future directions for research on H-D-Glu(pNA)-OH.

Applications De Recherche Scientifique

Peptide-Based Hydrogels

Peptide-based hydrogels are a class of materials that have gained significant attention due to their biocompatibility and potential in various biomedical applications. The self-assembly of peptides, including modifications with H-D-Glu(pNA)-OH, can lead to the formation of hydrogels with specific mechanical properties and functionalities. These hydrogels can be used for drug delivery systems, tissue engineering scaffolds, and wound healing applications .

Supramolecular Chemistry

In supramolecular chemistry, the ability of H-D-Glu(pNA)-OH to engage in non-covalent interactions such as hydrogen bonding and π-π interactions makes it a valuable component for the design of complex molecular assemblies. These assemblies have potential applications in the development of new materials, sensors, and molecular machines .

Biochemical Research

H-D-Glu(pNA)-OH can be utilized in biochemical research as a building block for synthesizing peptides and proteins with specific functions. Its incorporation into peptide chains can influence the overall structure and activity of the peptide, which is crucial for studying enzyme-substrate interactions, signal transduction pathways, and protein folding mechanisms .

Ergogenic Supplements

As a glutamic acid derivative, H-D-Glu(pNA)-OH may have applications in the formulation of ergogenic supplements. These supplements aim to enhance physical performance, mental focus, and recovery in athletes. The compound’s role in influencing hormone secretion and muscle performance during exercise is an area of ongoing research .

Antioxidant Properties

Research into the antioxidant properties of peptide derivatives, including H-D-Glu(pNA)-OH, is an emerging field. These compounds can bind metal ions and exhibit antioxidant effects, which are beneficial in preventing oxidative stress-related diseases and in the preservation of biological samples .

Nanotechnology

In nanotechnology, H-D-Glu(pNA)-OH can contribute to the development of nanoscale materials with precise control over their properties. Its ability to form stable structures at the nanometer scale can be exploited in creating nanoparticles for targeted drug delivery, imaging, and diagnostic applications .

Mécanisme D'action

Target of Action

H-D-Glu(pNA)-OH is a derivative of glutamic acid . Glutamic acid is an α-amino acid that is used by almost all living beings in the biosynthesis of proteins . It is non-essential in humans, meaning the body can synthesize it.

Mode of Action

Glutamic acid serves as a neurotransmitter in the nervous system and plays a crucial role in the metabolism of proteins and amino acids .

Biochemical Pathways

Glutamic acid is involved in various biochemical pathways. It serves as a neurotransmitter and is critical for protein synthesis. It also plays a role in the production of other molecules, such as glutamine, glutathione, and gamma-aminobutyric acid (GABA)

Result of Action

Given its relationship to glutamic acid, it may influence neurotransmission and protein metabolism

Propriétés

IUPAC Name |

(2R)-2-amino-5-(4-nitroanilino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O5/c12-9(11(16)17)5-6-10(15)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,15)(H,16,17)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZTYIRRBCGARG-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)CC[C@H](C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Glu(pNA)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.